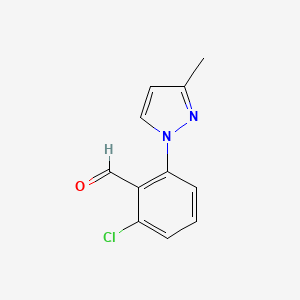

2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC17814844

Molecular Formula: C11H9ClN2O

Molecular Weight: 220.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9ClN2O |

|---|---|

| Molecular Weight | 220.65 g/mol |

| IUPAC Name | 2-chloro-6-(3-methylpyrazol-1-yl)benzaldehyde |

| Standard InChI | InChI=1S/C11H9ClN2O/c1-8-5-6-14(13-8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3 |

| Standard InChI Key | GDQUXNNNULDZGS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)C2=C(C(=CC=C2)Cl)C=O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a benzaldehyde moiety () modified with two substituents:

-

A chlorine atom at the 2-position of the benzene ring.

-

A 3-methyl-1H-pyrazole group at the 6-position, forming a fused heterocyclic system .

The SMILES notation accurately represents its connectivity, highlighting the methyl group on the pyrazole ring and the aldehyde functional group .

IUPAC and Alternative Names

-

IUPAC Name: 2-Chloro-6-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

-

Synonyms:

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions. A representative pathway includes:

-

Bromination: 4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde is brominated using bromosuccinimide (NBS) in dichloromethane at 0–5°C.

-

Pyrazole Introduction: The brominated intermediate reacts with 3-methylpyrazole in the presence of a copper catalyst, enabling C–N bond formation .

Key Reaction Conditions:

-

Temperature: 80–100°C

-

Catalyst: CuI (5 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: Dimethylformamide (DMF)

Industrial-Scale Production

Industrial methods optimize for cost and scalability:

-

Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

-

Automated Purification: Chromatography or recrystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

Basic Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 220.65 g/mol | |

| Topological Polar Surface Area (TPSA) | 30.71 Ų | |

| LogP (Partition Coefficient) | 2.22 |

Spectral Data

-

IR (KBr): Strong absorption at 1685 cm (C=O stretch), 3100 cm (aromatic C–H) .

-

H NMR (400 MHz, CDCl):

Biological Activity and Applications

Industrial Applications

-

Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and anti-inflammatory agents .

-

Agrochemicals: Serves as a precursor for herbicides and fungicides .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | Avoid ingestion; use PPE |

| H315: Causes skin irritation | Wear gloves and lab coat |

| H319: Causes eye irritation | Use safety goggles |

| H335: May cause respiratory irritation | Use in ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume